molecular formula C11H16BBrO3 B8209240 (3-Bromo-2-ethoxy-5-isopropylphenyl)boronic acid

(3-Bromo-2-ethoxy-5-isopropylphenyl)boronic acid

Cat. No. B8209240
M. Wt: 286.96 g/mol
InChI Key: PCUULQHONMZMBQ-UHFFFAOYSA-N
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Description

(3-Bromo-2-ethoxy-5-isopropylphenyl)boronic acid is a chemical compound with the molecular weight of 286.96 . It is a solid at room temperature and should be stored at temperatures between 2-8°C . The IUPAC name for this compound is (3-bromo-2-ethoxy-5-isopropylphenyl)boronic acid .


Molecular Structure Analysis

The InChI code for (3-Bromo-2-ethoxy-5-isopropylphenyl)boronic acid is 1S/C11H16BBrO3/c1-4-16-11-9 (12 (14)15)5-8 (7 (2)3)6-10 (11)13/h5-7,14-15H,4H2,1-3H3 . This code provides a specific description of the compound’s molecular structure.


Chemical Reactions Analysis

Boronic acids, including (3-Bromo-2-ethoxy-5-isopropylphenyl)boronic acid, are known to participate in Suzuki cross-coupling reactions, which are used to create biaryl compounds through the reaction with aryl halides.


Physical And Chemical Properties Analysis

(3-Bromo-2-ethoxy-5-isopropylphenyl)boronic acid is a solid at room temperature . It has a molecular weight of 286.96 . The physical and chemical properties of boronic acid derivatives are influenced by their substituents.

Safety and Hazards

This compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P305, P351, and P338 . A Material Safety Data Sheet (MSDS) is available for further safety information .

properties

IUPAC Name

(3-bromo-2-ethoxy-5-propan-2-ylphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BBrO3/c1-4-16-11-9(12(14)15)5-8(7(2)3)6-10(11)13/h5-7,14-15H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCUULQHONMZMBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1OCC)Br)C(C)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BBrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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